![molecular formula C38H70N2O13 B12347862 (3S,4R,5R,6S,7S,9S,10Z,11R,12S,13R,14S)-6-[(2R,3S,4R,6S)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-10-hydroxyimino-4-[(2S,4S,5R,6R)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one](/img/structure/B12347862.png)
(3S,4R,5R,6S,7S,9S,10Z,11R,12S,13R,14S)-6-[(2R,3S,4R,6S)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-10-hydroxyimino-4-[(2S,4S,5R,6R)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(3S,4R,5R,6S,7S,9S,10Z,11R,12S,13R,14S)-6-[(2R,3S,4R,6S)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-10-hydroxyimino-4-[(2S,4S,5R,6R)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one” is a complex organic molecule with multiple functional groups. This compound is characterized by its intricate structure, which includes various hydroxyl, methoxy, and dimethylamino groups. Such compounds are often of interest in fields like medicinal chemistry, organic synthesis, and materials science due to their potential biological activities and unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, each requiring specific reagents and conditions. Typical synthetic routes may include:
Formation of the Oxan-2-yl Groups: This step might involve the use of protecting groups to ensure selective reactions at specific sites.
Introduction of Hydroxyl and Methoxy Groups: These functional groups can be introduced through reactions such as hydroxylation and methylation.
Assembly of the Macrocyclic Structure: The formation of the macrocyclic ring may involve cyclization reactions, often facilitated by catalysts or specific reaction conditions.
Industrial Production Methods
Industrial production of such complex molecules typically involves optimization of the synthetic route to maximize yield and purity. This may include:
Optimization of Reaction Conditions: Temperature, pressure, and solvent conditions are optimized for each step.
Use of Catalysts: Catalysts may be employed to increase reaction rates and selectivity.
Purification Techniques: Techniques such as chromatography and crystallization are used to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Introduction of additional oxygen atoms, potentially altering the compound’s biological activity.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can change the compound’s properties.
Substitution: Replacement of one functional group with another, which can be used to modify the compound’s activity or solubility.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biology, the compound could be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine
In medicine, the compound might be investigated for its therapeutic potential, including its ability to interact with specific biological targets or pathways.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of this compound would depend on its specific interactions with biological targets. This could involve:
Binding to Enzymes or Receptors: The compound may inhibit or activate specific enzymes or receptors, leading to a biological effect.
Modulation of Pathways: The compound could modulate specific signaling pathways, affecting cellular processes such as proliferation, apoptosis, or differentiation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds might include other macrocyclic molecules with multiple functional groups, such as:
Erythromycin: An antibiotic with a similar macrocyclic structure.
Tacrolimus: An immunosuppressant with a complex macrocyclic structure.
Amphotericin B: An antifungal with a large macrocyclic ring.
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups and its potential biological activities. Its structure may confer unique properties that differentiate it from other similar compounds, making it of particular interest for further study.
Eigenschaften
Molekularformel |
C38H70N2O13 |
|---|---|
Molekulargewicht |
763.0 g/mol |
IUPAC-Name |
(3S,4R,5R,6S,7S,9S,10Z,11R,12S,13R,14S)-6-[(2R,3S,4R,6S)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-10-hydroxyimino-4-[(2S,4S,5R,6R)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one |
InChI |
InChI=1S/C38H70N2O13/c1-15-26-38(10,45)31(42)21(4)28(39-46)19(2)17-37(9,48-14)33(53-35-29(41)25(40(11)12)16-20(3)49-35)22(5)30(23(6)34(44)51-26)52-27-18-36(8,47-13)32(43)24(7)50-27/h19-27,29-33,35,41-43,45-46H,15-18H2,1-14H3/b39-28-/t19-,20-,21+,22+,23-,24+,25+,26-,27+,29-,30+,31-,32+,33-,35+,36-,37-,38-/m0/s1 |
InChI-Schlüssel |
MWBJRTBANFUBOX-HTEIXBOISA-N |
Isomerische SMILES |
CC[C@H]1[C@]([C@H]([C@@H](/C(=N\O)/[C@H](C[C@]([C@H]([C@@H]([C@H]([C@@H](C(=O)O1)C)O[C@@H]2C[C@]([C@@H]([C@H](O2)C)O)(C)OC)C)O[C@@H]3[C@H]([C@@H](C[C@@H](O3)C)N(C)C)O)(C)OC)C)C)O)(C)O |
Kanonische SMILES |
CCC1C(C(C(C(=NO)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)O)(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



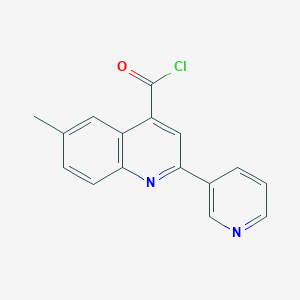
![Thieno[2,3-d]pyrimidine-4(3H)-thione, 5-(4-methylphenyl)-](/img/structure/B12347810.png)
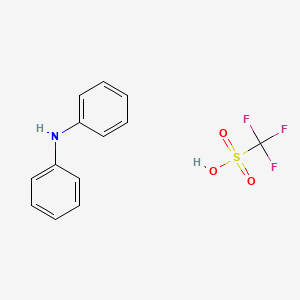
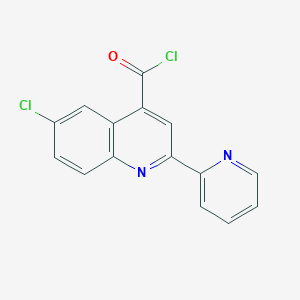
![4-(2,3,4-trimethoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B12347836.png)
![N-[4-(Dimethylamino)benzyl]-1-ethyl-3-methyl-1H-pyrazol-4-amine](/img/structure/B12347839.png)
![7-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-4aH-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12347840.png)
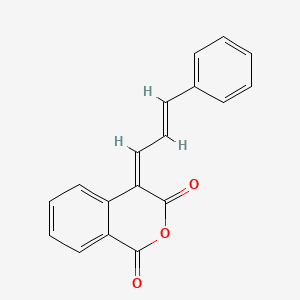
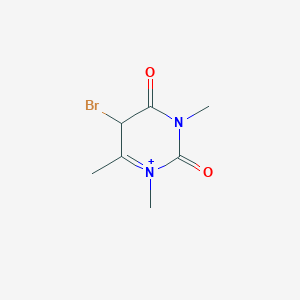
![1-Thia-4-azaspiro[4.4]nonane-3-carboxylic acid](/img/structure/B12347856.png)
![N-tricyclo[3.3.1.1~3,7~]dec-1-ylglycinamide](/img/structure/B12347859.png)
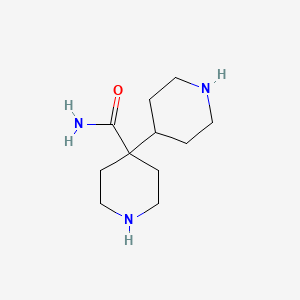
![7-chloro-4a,5,6,7,8,8a-hexahydro-1H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B12347872.png)
